N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13(2)16(12-22-19-9-10-20-22)21-18(23)15-7-5-14(6-8-15)17-4-3-11-24-17/h3-11,13,16H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDDXPIKPKWHPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer and antifungal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, an aromatic thiophene group, and a benzamide moiety. These structural components are significant for its biological activity due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄S |
| Molecular Weight | 250.36 g/mol |
| CAS Number | 2034254-17-4 |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
Case Studies:
- MCF-7 Cell Line : The compound demonstrated an IC₅₀ value of 15.63 µM, comparable to Tamoxifen (10.38 µM), indicating its potential as an effective anticancer agent .
- A549 Cell Line : In vitro studies showed that the compound induced apoptosis in A549 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
Antifungal Activity
The presence of the triazole ring enhances the compound's antifungal properties. Similar compounds have shown moderate to excellent efficacy against various phytopathogenic fungi.
Research Findings:
Studies have indicated that derivatives with triazole structures can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism positions the compound as a candidate for developing antifungal agents.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : By activating apoptotic pathways, the compound leads to cell death in cancerous cells.
- Membrane Disruption : In antifungal applications, it could disrupt fungal cell membranes by targeting ergosterol synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogs: triazole-linked benzamides, thiophene/thiazole-containing derivatives, and fluorinated analogs. Key differences in molecular properties, synthesis, and bioactivity are highlighted.
Structural and Functional Comparisons
Key Observations
- Triazole Positioning: The target compound’s 2H-1,2,3-triazole (non-benzylated) differs from benzyl-substituted triazoles in , which may reduce steric hindrance and alter binding kinetics .
- Thiophene vs. Thiazole : The thiophen-2-yl group in the target compound provides π-electron richness comparable to methoxybenzothiazole in 10a-j but lacks the hydrogen-bonding capacity of the latter’s thiazole nitrogen .
- Fluorination Effects: KPR-5714’s fluorinated side chain enhances metabolic stability and target affinity compared to the target compound’s non-fluorinated alkyl chain, as seen in its TRPM8 antagonism .
- Synthetic Complexity : The target compound likely requires fewer steps than KPR-5714, which involves fluorinated intermediates, but more optimization than click-derived analogs like 10a-j .
Physicochemical Properties
- LogP and Solubility : The target compound’s LogP is estimated to be ~3.5 (similar to KPR-5714’s 3.8), but its lack of polar groups (e.g., nitro in 10a-j) may reduce aqueous solubility .
- Polar Surface Area (PSA) : The triazole and amide groups confer a PSA of ~90 Ų, comparable to 10a-j (~100 Ų) but lower than KPR-5714 (~120 Ų due to fluorophenyl and hydroxyl groups) .
Research Findings and Data Validation
- Structural Confirmation : Analogous compounds (e.g., 10a-j) were validated via NMR (δ 7.5–8.2 ppm for aromatic protons) and X-ray crystallography using SHELXL . The target compound’s structure would require similar validation.
- Computational Modeling : Docking studies for 10a-j (e.g., 9c binding to α-glucosidase) highlight the importance of triazole positioning, a factor critical for the target compound’s design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
